Tert-butyl 1-phenylhydrazinecarboxylate
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Overview
Description
N-Boc-N-phenyl-hydrazine is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenylhydrazine moiety. The Boc group is commonly used in organic synthesis to protect amine functionalities due to its stability under basic and nucleophilic conditions and its ease of removal under mild acidic conditions . This compound is particularly useful in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-phenyl-hydrazine typically involves the reaction of phenylhydrazine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
PhNHNH2+(Boc)2O→PhNHNHBoc+CO2+t-BuOH
Industrial Production Methods
Industrial production of N-Boc-N-phenyl-hydrazine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction . The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-phenyl-hydrazine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or other mild acids.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and isocyanates.
Major Products Formed
Deprotection: Phenylhydrazine.
Substitution: Substituted hydrazines, depending on the electrophile used.
Scientific Research Applications
N-Boc-N-phenyl-hydrazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Boc-N-phenyl-hydrazine primarily involves the reactivity of the hydrazine moiety. The Boc group serves as a protecting group, allowing selective reactions at the hydrazine nitrogen. Upon deprotection, the free hydrazine can participate in various chemical reactions, such as nucleophilic substitution and condensation .
Comparison with Similar Compounds
Similar Compounds
N-Boc-N-methyl-hydrazine: Similar in structure but with a methyl group instead of a phenyl group.
N-Boc-N-ethyl-hydrazine: Similar in structure but with an ethyl group instead of a phenyl group.
N-Cbz-N-phenyl-hydrazine: Uses a benzyl carbamate (Cbz) protecting group instead of Boc.
Uniqueness
N-Boc-N-phenyl-hydrazine is unique due to the presence of the phenyl group, which can influence the reactivity and stability of the compound. The Boc protecting group provides stability under basic and nucleophilic conditions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl N-amino-N-phenylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13(12)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3 |
InChI Key |
NLQZMWDNQGOWHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)N |
Origin of Product |
United States |
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